H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH
Overview
Description
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a synthetic peptide composed of ten amino acids: arginine, asparagine, isoleucine, alanine, glutamic acid, isoleucine, isoleucine, lysine, aspartic acid, and isoleucine. This peptide sequence is designed for specific biochemical and therapeutic applications, leveraging the unique properties of each amino acid in the sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction typically yields free thiol groups.
Scientific Research Applications
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects that influence cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH: Unique due to its specific sequence and properties.
Other Peptides: Similar peptides may include sequences like H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Val-OH or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Leu-OH, which differ by one or more amino acids.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of multiple isoleucine residues, for example, may influence the peptide’s hydrophobicity and interaction with lipid membranes.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKMHHYUVMXTC-YVRCIVIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H93N15O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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